molecular formula C8H10ClNO B1428324 4-Chloro-2-isopropoxypyridine CAS No. 1346809-01-5

4-Chloro-2-isopropoxypyridine

Cat. No.: B1428324
CAS No.: 1346809-01-5
M. Wt: 171.62 g/mol
InChI Key: SYMWKRNJBIFQND-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, featuring a chlorine atom and an isopropoxy group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-isopropoxypyridine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl alcohol in the presence of a strong base, such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-isopropoxypyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically require nucleophiles, such as halides or alkoxides, and are often carried out in polar aprotic solvents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chloropyridine derivatives.

  • Reduction: Reduction reactions can produce 4-chloro-2-isopropylpyridine.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

4-Chloro-2-isopropoxypyridine is used in various scientific research applications, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-isopropylpyridine

  • 4-Chloro-2-isopropylpyrimidine

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Properties

IUPAC Name

4-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWKRNJBIFQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744898
Record name 4-Chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-01-5
Record name 4-Chloro-2-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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